N-(2,4-Dinitrophenyl)-L-alanine
Description
N-(2,4-Dinitrophenyl)-L-alanine is an amino acid derivative that has found considerable use in biochemical and analytical research. cymitquimica.com Its structure, featuring a dinitrophenyl group bonded to the nitrogen atom of L-alanine, makes it a valuable chromophoric compound, meaning it absorbs light in the ultraviolet-visible spectrum. cymitquimica.com This property is central to its application in various detection and quantification methods.
| Property | Value |
| Molecular Formula | C9H9N3O6 |
| Molecular Weight | 255.18 g/mol |
| Appearance | Typically a solid at room temperature |
| Solubility | Soluble in polar solvents |
| Chemical and Physical Properties of this compound. cymitquimica.comnih.govscbt.comuni.lunih.gov |
The story of this compound is intrinsically linked to the development of dinitrophenylation, a groundbreaking technique in protein chemistry. In the mid-1940s and early 1950s, the British biochemist Frederick Sanger pioneered the use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now famously known as Sanger's reagent. quora.comcreative-biolabs.com Sanger's objective was to determine the linear sequence of amino acids in a polypeptide chain, a feat considered monumental at the time. creative-biolabs.com
The core principle of Sanger's method involved the reaction of FDNB with the free amino group at the N-terminus of a protein. creative-biolabs.comgbiosciences.com This reaction, a nucleophilic aromatic substitution, forms a stable N-dinitrophenyl (DNP) derivative of the N-terminal amino acid. gbiosciences.com The resulting DNP-protein could then be hydrolyzed, breaking it down into its constituent amino acids. The key was that the DNP-amino acid from the N-terminus, being resistant to acid hydrolysis, could be isolated and identified, often by chromatography. gbiosciences.com This provided a clear and unambiguous way to identify the first amino acid in the protein sequence. creative-biolabs.com
Sanger's successful sequencing of the protein insulin (B600854) in 1955, using this very method, was a landmark achievement. creative-biolabs.com It provided the first definitive proof that proteins have a precisely defined amino acid sequence, laying the groundwork for understanding the relationship between a protein's primary structure and its biological function. creative-biolabs.com This work earned Frederick Sanger his first Nobel Prize in Chemistry in 1958. creative-biolabs.com The dinitrophenylation technique, therefore, became a foundational pillar in molecular biology and protein science. creative-biolabs.comlibretexts.org
Building on the principles of dinitrophenylation, this compound and other DNP-amino acids have become valuable reagents and research probes in their own right. The presence of the dinitrophenyl group confers several advantageous properties.
Chromophoric Labeling: The most significant feature is the dinitrophenyl group's ability to act as a chromophore. cymitquimica.com This allows for the easy detection and quantification of molecules to which it is attached using UV-Vis spectrophotometry. cymitquimica.com
Chromatographic Separation: DNP-amino acids are well-suited for various chromatographic techniques. For instance, they can be effectively separated and quantified using reversed-phase high-performance liquid chromatography (HPLC). nih.gov Pre-column derivatization of amino acids with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (a derivative of the title compound) allows for the sensitive detection of amino acids at specific wavelengths. nih.gov
Enzyme Substrates: Derivatives of this compound, such as its methyl ester, can serve as chromogenic substrates for enzymes like proteases and esterases. The enzymatic cleavage of the substrate releases the DNP group, leading to a color change that can be measured to determine enzyme activity.
The unique characteristics of this compound and related compounds have led to their application in a diverse range of research fields.
Protein Chemistry and Sequencing: The historical and ongoing primary application is in the N-terminal analysis of proteins and peptides, a direct legacy of Sanger's work. gbiosciences.comvanderbilt.edu
Enzymology: The compound and its derivatives are used to study enzyme kinetics and activity. gbiosciences.com For example, the modification of amino acid residues in enzymes with DNFB can alter their catalytic properties, providing insights into the enzyme's mechanism. gbiosciences.com
Chromatography and Analytical Chemistry: DNP-amino acids are instrumental in the development of analytical methods for amino acid analysis. nih.govspringernature.com The use of chiral derivatives, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), allows for the separation and quantification of D- and L-amino acid enantiomers, which is important in various biological and pharmaceutical contexts. springernature.comnih.govnih.gov
Structural Biology: The ability of the dinitrophenyl group to form covalent bonds with specific amino acid residues makes it a useful tool for probing protein structure and function.
Metabolic Studies: Isotopically labeled versions of this compound can be used to track the metabolic fate of the alanine (B10760859) backbone in biological systems using techniques like NMR or mass spectrometry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-5,10H,1H3,(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHLKORVTUUSBC-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1655-52-3 | |
| Record name | 2,4-Dinitrophenyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dinitrophenyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,4-dinitrophenyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(2,4-DINITROPHENYL)-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5M29FY4MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Derivatization
Classical Synthetic Routes to N-(2,4-Dinitrophenyl)-L-alanine
The synthesis of this compound can be achieved through several established chemical pathways. These methods primarily involve the reaction of the amino group of L-alanine with a dinitrophenylating agent.
A primary and widely utilized method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the use of 1-fluoro-2,4-dinitrobenzene (B121222), commonly known as Sanger's reagent. gbiosciences.comwikipedia.org The N-terminal amino group of L-alanine acts as the nucleophile, attacking the electron-deficient benzene (B151609) ring of the dinitrofluorobenzene. gbiosciences.com The presence of two electron-withdrawing nitro groups on the benzene ring activates it for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
The reaction mechanism proceeds through a two-step addition-elimination process. chegg.com Initially, the nucleophilic amino group of L-alanine attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is characterized by the temporary loss of aromaticity. wikipedia.org Subsequently, the fluorine atom is eliminated as a fluoride (B91410) ion, and the aromaticity of the ring is restored, yielding the stable this compound product. wikipedia.org This method was famously employed by Frederick Sanger in his pioneering work on protein sequencing, for which he was awarded the Nobel Prize. wikipedia.orgmasterorganicchemistry.com
Table 1: Key Reactants in the Synthesis of this compound
| Reactant Name | Role in Reaction | Reference |
|---|---|---|
| L-alanine | Nucleophile | gbiosciences.com |
An alternative synthetic route involves the nitration of a precursor molecule. For instance, a method has been disclosed for the synthesis of L-2,4-dinitrophenylalanine by dissolving L-4-nitrophenylalanine in concentrated sulfuric acid and then adding a nitrating agent such as urea (B33335) nitrate (B79036) or nitrourea. google.com The reaction is carried out at a temperature ranging from 0 to 100°C for 1 to 20 hours. google.com Following the reaction, the product is precipitated in ice water and neutralized. google.com This approach highlights the possibility of introducing the second nitro group onto a pre-existing nitrophenylalanine structure. While less common than the Sanger method for derivatization, it represents a viable synthetic strategy for the bulk preparation of the compound.
Another established method for the synthesis of this compound involves the reaction of L-alanine with 2,4-dinitrochlorobenzene. nih.gov Similar to the reaction with the fluoro-analogue, this is also a nucleophilic aromatic substitution reaction. wikipedia.orgchegg.com The amino group of alanine (B10760859) attacks the carbon atom attached to the chlorine, displacing the chloride ion. wikipedia.org Although fluorine is generally a better leaving group in SNAr reactions, leading to faster reaction rates with 2,4-dinitrofluorobenzene, the chloro-derivative is also an effective reagent for this transformation. masterorganicchemistry.comresearchgate.net The reaction with 2,4-dinitrochlorobenzene is often carried out in a basic solution to facilitate the deprotonation of the amino acid's amino group, enhancing its nucleophilicity. wikipedia.org
Derivatization Principles and Reaction Mechanisms
The derivatization of amino acids with the 2,4-dinitrophenyl group is a fundamental technique in biochemical analysis, allowing for the detection and quantification of amino acids. nih.gov
The formation of dinitrophenyl (DNP) amino acid derivatives occurs through the reaction of the primary amino group of an amino acid with a suitable dinitrophenylating agent, such as 2,4-dinitrofluorobenzene (DNFB). gbiosciences.comresearchgate.net This reaction is a cornerstone of the Sanger method for N-terminal amino acid analysis of proteins and peptides. wikipedia.org The nucleophilic amino group attacks the electron-deficient aromatic ring of DNFB, leading to the formation of a stable, colored DNP-amino acid. gbiosciences.com This derivatization can also occur with other nucleophilic groups present in amino acid side chains, such as the ε-amino group of lysine (B10760008). echemi.com The resulting DNP-derivatives are stable to acid hydrolysis, which allows for the breakdown of the protein into its constituent amino acids while leaving the DNP-labeled N-terminal amino acid intact for identification. wikipedia.org
The kinetics of the derivatization reaction are influenced by several factors, including the nature of the leaving group on the dinitrophenylating agent and the reaction conditions. The rate-determining step in the SNAr mechanism is typically the initial nucleophilic attack and the formation of the Meisenheimer intermediate, as this step involves the disruption of the aromatic system. wikipedia.orgresearchgate.net The reactivity of the halo-dinitrobezenes follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN2 reactions but is characteristic of SNAr reactions where the high electronegativity of fluorine enhances the electrophilicity of the reaction center. masterorganicchemistry.com
The reaction is generally thermodynamically favorable, as the formation of the stable DNP-amino acid and the restoration of aromaticity drive the reaction to completion. wikipedia.org The stability of the resulting DNP-derivatives can be affected by factors such as pH and exposure to light, with decomposition being more rapid in alkaline and light-exposed conditions. researchgate.net
Table 2: Comparison of Dinitrophenylating Agents
| Agent | Relative Reactivity | Key Feature | Reference |
|---|---|---|---|
| 2,4-Dinitrofluorobenzene | High | Faster reaction rate due to the high electronegativity of fluorine. | masterorganicchemistry.com |
Stereochemical Considerations in Derivatization Reactions
The derivatization of amino acids with chiral reagents is a cornerstone of stereochemical analysis, allowing for the separation and quantification of enantiomers. The reaction of this compound and its derivatives is governed by the principles of nucleophilic aromatic substitution (SNAr). The inherent chirality of the L-alanine moiety is crucial in these reactions, as it leads to the formation of diastereomeric products when reacted with other chiral molecules. These diastereomers exhibit different physicochemical properties, which can be exploited for their separation and analysis, typically by chromatographic methods. nih.govresearchgate.net
A key consideration is the retention of the original stereochemistry of the amino acid during derivatization. Under the typically mild, alkaline conditions used for these reactions (e.g., heating at 40°C), racemization of the amino acid's chiral center is generally avoided. nih.gov This ensures that the observed ratio of diastereomers accurately reflects the enantiomeric composition of the original sample.
Preparation of Analogues and Modified Derivatives
Esterification of this compound (e.g., Methyl Ester)
This compound can be readily converted to its corresponding esters through standard esterification procedures. The methyl ester, this compound methyl ester, is a common derivative. nih.gov This process involves the reaction of the carboxylic acid group of this compound with an alcohol, such as methanol, typically in the presence of an acid catalyst. This modification alters the polarity and volatility of the parent compound, which can be advantageous for specific analytical or synthetic applications. The resulting ester is an alpha-amino acid ester. nih.govchemicalbook.com
Table 1: Properties of this compound Methyl Ester
| Property | Value | Source |
| CAS Number | 10420-63-0 | chemicalbook.comtcichemicals.com |
| Molecular Formula | C10H11N3O6 | nih.gov |
| Molecular Weight | 269.21 g/mol | nih.gov |
| Appearance | Light yellow to Yellow to Orange powder to crystal | tcichemicals.com |
| Purity | >98.0% (HPLC) | tcichemicals.com |
| Synonyms | N-Dnp-L-alanine Methyl Ester, Dnp-Ala-OMe | nih.govtcichemicals.com |
Synthesis of Marfey's Reagent and its Chiral Variants (e.g., 1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide (L-FDAA), 1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA))
A significant application of dinitrophenylated amino acids is in the synthesis of chiral derivatizing agents, most notably Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide, L-FDAA). nih.govresearchgate.net This reagent is synthesized from 1,5-difluoro-2,4-dinitrobenzene (B51812) through the nucleophilic substitution of one fluorine atom by L-alanine amide. nih.govresearchgate.net The remaining fluorine atom is reactive towards primary amines, making Marfey's reagent an excellent tool for the derivatization of amino acids and other primary amine-containing compounds. researchgate.netfishersci.com
The reaction of Marfey's reagent with a racemic or enantiomerically enriched mixture of amino acids produces a pair of diastereomers. nih.gov These diastereomers can then be separated by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govfishersci.com A general observation is that the D-amino acid derivatives exhibit stronger intramolecular interactions, leading to reduced polarity and consequently, longer retention times on reversed-phase columns compared to their L-amino acid counterparts. fishersci.com
To enhance separation efficiency and sensitivity for specific applications, chiral variants of Marfey's reagent have been developed. researchgate.net One such variant is 1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA), which incorporates an L-leucinamide moiety instead of L-alaninamide. mdpi.com L-FDLA has been shown to provide higher sensitivity and better separation for certain derivatized chiral amino acids. mdpi.com Other variants have also been synthesized, such as those incorporating L-tryptophanamide or (S)-1-(naphthalen-2-yl)ethanamine, to improve resolution, particularly for nonproteinogenic amino acids. escholarship.orgacs.org
Table 2: Common Chiral Derivatizing Agents based on the Dinitrophenyl Scaffold
| Reagent Name | Abbreviation | Structure of Chiral Moiety |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide | L-FDAA (Marfey's Reagent) | L-Alanine Amide |
| 1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide | L-FDLA | L-Leucine Amide |
The "advanced Marfey's method" utilizes these reagents in conjunction with liquid chromatography-mass spectrometry (LC-MS) to non-empirically determine the absolute configuration of amino acids in peptides. nih.gov However, anomalous elution behavior has been observed for certain amino acids, such as ornithine, when derivatized with L-FDLA, highlighting the importance of careful method validation. nih.gov
Formation of Hydrazone Derivatives for Specific Applications
This compound itself is not directly used to form hydrazones in the classical sense, which typically involves the reaction of a hydrazine (B178648) with an aldehyde or ketone. numberanalytics.comlibretexts.org However, the broader family of dinitrophenylhydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are well-known reagents for the formation of hydrazone derivatives from carbonyl compounds. nih.govijsrst.com
The formation of a colored precipitate upon reaction with DNPH is a classic qualitative test for aldehydes and ketones. ijsrst.com More recently, novel hydrazone derivatives incorporating the 2,4-dinitrophenyl moiety have been synthesized for specific applications, such as colorimetric sensors for detecting ammonia (B1221849) and chromium ions in water. nih.gov These sensors are typically synthesized through the condensation of a chalcone (B49325) with (2,4-dinitrophenyl)hydrazine in an acidic medium. nih.gov
Application in Zincke Reaction for Complex Organic Synthesis
While this compound is not a direct reactant in the Zincke reaction, the core 1-(2,4-dinitrophenyl)pyridinium (B189512) moiety, known as a Zincke salt, is central to this transformation. tcichemicals.comchem-station.com The Zincke reaction involves the reaction of a Zincke salt with a secondary amine, which leads to the opening of the pyridinium (B92312) ring to form a 5-amino-2,4-pentadienal, also known as a Zincke aldehyde. tcichemicals.comchem-station.com
This reaction has found utility in the synthesis of complex organic molecules, including various indole (B1671886) alkaloids. tcichemicals.com The aminodienal product serves as a versatile intermediate for further synthetic transformations. chem-station.com
Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and understanding the molecular vibrations of N-(2,4-Dinitrophenyl)-L-alanine.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is instrumental in identifying the various functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Key functional groups and their characteristic IR absorption bands include:
N-H Stretch: The N-H group in amines typically shows a sharp absorption band in the range of 3300-3500 cm⁻¹. libretexts.org
C=O Stretch: The carbonyl group (C=O) of the carboxylic acid is expected to absorb strongly in the region of 1650-1700 cm⁻¹. fiveable.me
N-O Stretch: The nitro groups (NO₂) exhibit characteristic stretching vibrations. fiveable.me
Aromatic C-H and Ring Vibrations: The dinitrophenyl group will show C-H stretching around 3030 cm⁻¹ and ring vibrations between 1400-1600 cm⁻¹. fiveable.me
Studies on DNP derivatives of amino acids have noted that these compounds often exist as dipolar ions, which can influence the positions of these absorption bands. researchgate.net For instance, the spectra of various DNP-amino acids consistently show bands around 1587 cm⁻¹ and 1408 cm⁻¹. researchgate.net The exact positions of these peaks can vary slightly, allowing for the positive identification of closely related DNP-amino acids. researchgate.net
Table 1: Characteristic IR Absorption Bands for Functional Groups in this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| C=O Stretch (Carboxylic Acid) | 1650 - 1700 |
| Aromatic C-H Stretch | ~3030 |
| Aromatic Ring Vibrations | 1400 - 1600 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that result in a change in polarizability. This technique is particularly useful for observing non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy can help in the detailed analysis of the skeletal vibrations of the dinitrophenyl ring and the alanine (B10760859) backbone. All vibrations in this compound methyl ester, a related derivative, are active in both Raman and infrared spectroscopy. slideshare.net The study of L-alanine itself has shown that its Raman spectrum can reveal information about its conformational state. researchgate.net
Correlation of Experimental and Calculated Vibrational Spectra
To achieve a more precise assignment of the observed vibrational bands, experimental IR and Raman spectra are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). nih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with the experimental data.
For instance, in a study on this compound methyl ester, DFT calculations were used to optimize the molecular geometry and calculate the vibrational frequencies. slideshare.net While there can be discrepancies between the calculated and experimental values, often due to the theoretical calculations being performed on isolated molecules in the gas phase, the correlation provides a robust basis for spectral interpretation. slideshare.net Such computational studies have been successfully applied to understand the vibrational spectra of L-alanine and its derivatives, including the effects of solvation. nih.govresearchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis of this compound and Derivatives
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. In this compound, distinct signals are expected for the protons on the dinitrophenyl ring, the α-proton of the alanine moiety, the methyl protons, and the N-H proton.
The chemical shifts of these protons are influenced by the electron-withdrawing nature of the dinitrophenyl group. For example, the protons on the aromatic ring will appear at lower field (higher ppm values) due to deshielding. The α-proton will also be shifted downfield due to its proximity to the electronegative nitrogen atom and the dinitrophenyl ring.
Comparative ¹H NMR studies of DNP derivatives of other amino acids, such as N-(2,4-dinitrophenyl)-L-leucine and N-(2,4-dinitrophenyl)-L-phenylalanine, show similar patterns in their spectra, which aids in the assignment of signals for this compound. chemicalbook.comchemicalbook.com
¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The carbons of the dinitrophenyl ring will also have specific chemical shifts influenced by the nitro groups and the amino linkage. The α-carbon and the methyl carbon of the alanine portion will have their own distinct signals.
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. udel.edu The electron-withdrawing dinitrophenyl group significantly affects the chemical shifts of the attached alanine carbons. Data for related compounds like N-(2,4-dinitrophenyl)-L-phenylalanine are available and can serve as a reference for interpreting the spectrum of this compound. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 185 |
| Aromatic Carbons (C-NO₂) | 135 - 150 |
| Aromatic Carbons (C-H, C-N) | 115 - 140 |
| α-Carbon (CH) | 50 - 60 |
| Methyl Carbon (CH₃) | 15 - 25 |
Note: These are general predicted ranges and actual values may vary based on solvent and other experimental conditions.
Advanced NMR Techniques for Stereochemical and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the three-dimensional structure of molecules in solution. For this compound, advanced NMR techniques are particularly valuable for confirming its stereochemistry and understanding its conformational preferences.
While specific advanced NMR studies on this compound are not extensively detailed in the provided search results, the principles of these techniques are well-established in the study of similar chiral molecules and amino acid derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine through-space proximities between protons, providing critical information about the molecule's preferred conformation. Furthermore, the use of chiral derivatizing agents in conjunction with ¹H NMR can be used to distinguish between enantiomers and confirm the L-configuration of the alanine moiety. Conformational studies of related compounds, such as oxytocin (B344502) analogs in dimethyl sulfoxide, have demonstrated the power of ¹H NMR in interpreting solution conformations, including the presence of structural motifs like beta turns. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of this compound. Various ionization methods and analysis techniques offer complementary information.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact biomolecules and their non-covalent complexes. nih.govnih.gov For this compound, ESI-MS is typically performed in negative ion mode, where the molecule is deprotonated to form the [M-H]⁻ ion. nih.govresearchgate.net This precursor ion can then be subjected to further analysis to elucidate its structure. The accurate mass measurement capabilities of ESI-MS are crucial for confirming the elemental composition of the parent molecule and its fragments. nih.gov
Collisionally Activated Dissociation (CAD), also known as Collision-Induced Dissociation (CID), is a tandem mass spectrometry (MS/MS) technique used to fragment precursor ions and study their dissociation pathways. uab.edunih.gov When the deprotonated this compound ion, [M-H]⁻ at m/z 254, is subjected to CAD, it undergoes a characteristic fragmentation pattern. nih.gov
A primary fragmentation pathway involves the sequential loss of carbon dioxide (CO₂) and water (H₂O), resulting in a prominent fragment ion at m/z 192. nih.govresearchgate.net This process is proposed to occur via a gas-phase cyclization reaction, analogous to the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids in solution, which produces benzimidazole-N-oxide derivatives. nih.govresearchgate.net The initial loss of CO₂ produces an intermediate ion at m/z 210, which then loses water to form the m/z 192 ion. nih.gov
Table 1: Key Fragmentation Data for this compound from ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 254 ([M-H]⁻) | 210 | CO₂ (44 Da) |
| 210 | 192 | H₂O (18 Da) |
| 254 ([M-H]⁻) | 192 | CO₂ + H₂O (62 Da) |
This table summarizes the main fragmentation steps observed for deprotonated this compound under CAD conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids themselves are generally not volatile enough for direct GC-MS analysis and require derivatization to increase their volatility. thermofisher.com Common derivatization reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which react with active hydrogens in the molecule. thermofisher.comsigmaaldrich.com
While a direct GC-MS analysis of underivatized this compound is not typical, the technique is highly relevant for identifying the L-alanine component after hydrolysis and derivatization. The resulting derivatives exhibit characteristic fragmentation patterns in the mass spectrometer, allowing for their identification. sigmaaldrich.com For instance, TBDMS derivatives of amino acids often show fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and other characteristic fragments. sigmaaldrich.com
Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed "fingerprint" mass spectrum that is useful for structural elucidation and library matching. uvic.ca The NIST mass spectral library contains an entry for this compound, indicating its characterization by this method. nih.gov The EI mass spectrum of this compound shows a top peak at an m/z of 210 and a second highest peak at m/z 255, which corresponds to the molecular ion. nih.gov
Table 2: Prominent Peaks in the EI Mass Spectrum of this compound
| m/z | Relative Intensity |
| 210 | Top Peak |
| 255 | 2nd Highest |
| 164 | 3rd Highest |
This table is based on data from the NIST Mass Spectrometry Data Center. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy as a Chromophore Probe
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. libretexts.org The N-(2,4-dinitrophenyl) group in this compound acts as a strong chromophore, absorbing light in the UV region. This property is fundamental to methods that use this derivatization for the detection and quantification of amino acids. researchgate.net The presence of the aromatic dinitrophenyl system gives rise to characteristic absorption maxima that can be used to determine the concentration of the compound in solution using the Beer-Lambert Law. libretexts.org
Electronic Transitions and Absorption Characteristics
The electronic spectrum of this compound is dominated by the absorptive properties of the dinitrophenyl group. This aromatic system gives rise to intense electronic transitions in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The dinitrophenyl group is known to absorb strongly in the range of 275–360 nm, which is instrumental for its quantification in solution.
The absorption is primarily due to π→π* (pi to pi star) transitions within the benzene (B151609) ring, which are intensified and shifted by the presence of the two electron-withdrawing nitro (-NO₂) groups and the electron-donating amino (-NH) group. The lone pair of electrons on the secondary amine nitrogen can also participate in n→π* (n to pi star) transitions, although these are typically much weaker than the π→π* transitions.
The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment and the pH of the solution. For instance, in related dinitrophenyl compounds like 2,4-dinitrophenol (B41442), the neutral form exhibits an absorption maximum around 360 nm. researchgate.net Changes in pH can alter the protonation state of the molecule, specifically the carboxylic acid group and the secondary amine, leading to shifts in the absorption maxima. In alkaline solutions, deprotonation can lead to a red shift (a shift to a longer wavelength), which is a common phenomenon for phenolic and anilinic compounds. A clear isosbestic point, where the molar absorptivity of two species in equilibrium is the same, has been observed at 320 nm for the related compound 2,4-dinitrophenol, indicating a pH-dependent equilibrium between different forms of the molecule. researchgate.net
Table 1: General Absorption Characteristics of Dinitrophenyl Compounds
| Compound Type | Typical Absorption Range (nm) | Type of Transition | Notes |
|---|---|---|---|
| N-(2,4-Dinitrophenyl)-amino acids | 275 - 360 | π→π* | Strong absorption, useful for quantification. |
| 2,4-Dinitrophenol (Neutral) | ~360 | π→π* | Absorption is pH and solvent dependent. researchgate.net |
Application in Spectrophotometric Detection
The strong UV-Visible absorption of this compound forms the basis of its application in spectrophotometric detection and quantification. This is particularly relevant in biochemical and analytical chemistry for the analysis of amino acids.
A primary application involves the derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. researchgate.netnih.gov The nucleophilic amino group of an amino acid, such as L-alanine, attacks the electron-deficient benzene ring of FDNB, displacing the fluorine atom and forming a stable, yellow-colored N-(2,4-Dinitrophenyl) derivative. researchgate.netnih.gov
The reaction is typically carried out in a mildly alkaline medium (pH ~9), which ensures that the amino group is in its deprotonated, nucleophilic state. researchgate.net The resulting N-DNP-L-alanine is then quantified spectrophotometrically. By measuring the absorbance of the solution at the characteristic λmax of the DNP derivative, the concentration of the original amino acid can be determined using the Beer-Lambert law. This method is highly sensitive due to the high molar absorptivity of the DNP chromophore.
This derivatization technique is not only used for quantification but also for the chromatographic separation and identification of amino acids, including in methods for determining the N-terminal amino acid of proteins and peptides. researchgate.netnih.govnih.gov For instance, after derivatization, mixtures of DNP-amino acids can be separated by high-performance liquid chromatography (HPLC), with detection accomplished by a UV-Vis detector set to the absorption maximum of the DNP group. researchgate.netnih.gov
The principle of using dinitrophenyl derivatization for spectrophotometric analysis is also applied to other classes of compounds. For example, a similar approach using 2,4-dinitrophenylhydrazine (B122626) is employed for the detection of aldehydes and ketones, which form colored hydrazones that can be measured spectrophotometrically. nih.gov
Advanced Chromatographic and Separation Methodologies
High-Performance Liquid Chromatography (HPLC) of DNP-Amino Acids
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNP-amino acids. The dinitrophenyl group acts as a chromophore, facilitating UV detection, and alters the polarity of the native amino acid, making it amenable to various HPLC modes.
Reversed-Phase HPLC (RP-HPLC) on conventional achiral stationary phases is a powerful method for separating enantiomers after they have been converted into diastereomers. nih.gov This indirect approach involves reacting the amino acid enantiomeric mixture with a chiral derivatizing agent. For DNP-amino acids, this is often accomplished by using a chiral variant of Sanger's reagent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA or Marfey's reagent) or Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA). nih.govepa.gov
When a racemic mixture of alanine (B10760859) (containing both D- and L-alanine) is derivatized with N-(2,4-Dinitrophenyl)-L-alanine or a similar L-configured reagent, two diastereomers are formed: DNP-L-Ala-L-Ala and DNP-D-Ala-L-Ala. These diastereomers possess different physical and chemical properties and can be separated on an achiral stationary phase, such as an octadecylsilane (B103800) (ODS, C18) column. nih.govnih.gov The separation is based on the differential interactions of the diastereomers with the non-polar stationary phase. nih.govepa.gov Research has shown that reagents like N2-(5-fluoro-2,4-dinitrophenyl)-L-valine-amide can provide even larger differences in retention times for the resulting diastereomers compared to the original Marfey's reagent. epa.gov This strategy is effective for resolving DL-amino acids in various samples. epa.gov
Table 1: Example of RP-HPLC Diastereomeric Separation Principle
| Original Analyte | Chiral Derivatizing Agent (CDA) | Resulting Diastereomers | Separation Column | Principle |
|---|---|---|---|---|
| D-Alanine | Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) | L-FDLA-D-Ala | Reversed-Phase (e.g., C18) | Diastereomers have different hydrophobic/hydrophilic interactions with the stationary phase, leading to different retention times. nih.govnih.gov |
Direct enantiomeric resolution of DNP-amino acids can be achieved using HPLC with a Chiral Stationary Phase (CSP). conicet.gov.ar This method avoids the need for a chiral derivatizing agent by utilizing a column where the stationary phase itself is chiral. The separation occurs through the formation of transient, diastereomeric complexes between the DNP-alanine enantiomers and the chiral selector immobilized on the stationary phase. nih.govnih.gov
Various types of CSPs have been successfully employed for this purpose:
Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose (B160209) are widely used. For instance, an amylose stationary phase has been used to resolve dipeptide enantiomers, where interactions like hydrogen bonding, hydrophobic, and π-π interactions govern the separation. nih.gov
Cyclodextrin-based CSPs : Naphthylethylcarbamate-beta-cyclodextrin bonded phases have shown efficacy in resolving DNP-amino acids. nih.gov The chiral recognition is attributed to interactions with the naphthylethylcarbamate moiety rather than the cyclodextrin (B1172386) cavity itself. nih.gov
Alkaloid-based CSPs : Quinine (B1679958) has been immobilized on silica (B1680970) and used to resolve twenty different DNP-amino acids. conicet.gov.ar The mechanism involves strong electrostatic interactions between the protonated quinine selector and the anionic DNP-amino acids. conicet.gov.ar
Macrocyclic Glycopeptide CSPs : Teicoplanin-based CSPs are particularly effective for resolving underivatized amino acids but can also be applied to their derivatives. sigmaaldrich.com
The choice of CSP is crucial as the enantioselectivity depends heavily on the specific interactions between the analyte and the chiral selector.
The success of HPLC separation of DNP-L-alanine is highly dependent on the optimization of several chromatographic parameters, primarily the mobile phase pH and composition. sigmaaldrich.com
pH of the Mobile Phase : The pH is a critical parameter as it controls the ionization state of the analyte and can influence the stationary phase surface. nih.govmoravek.comchromatographytoday.com this compound is an acidic compound due to its free carboxylic acid group. In RP-HPLC, adjusting the mobile phase pH to suppress the ionization of this group (i.e., using a pH below its pKa) makes the molecule more neutral and hydrophobic, leading to increased retention. moravek.comwordpress.comwaters.com Conversely, at a higher pH, the carboxyl group is ionized, making the molecule more polar and decreasing its retention time. waters.com Studies on quinine-based CSPs showed that while retention factors for DNP-amino acids peaked around pH 6, enantioselectivity factors increased with pH in the range of 5 to 7. conicet.gov.ar
Mobile Phase Composition : The type and concentration of the organic modifier (e.g., acetonitrile, methanol) and the buffer concentration significantly affect retention and resolution. wordpress.comresearchgate.net In RP-HPLC, increasing the percentage of the organic modifier in the aqueous mobile phase generally decreases the retention time, as it increases the elution strength of the mobile phase. researchgate.net The choice of buffer is also important for maintaining a stable pH and can influence peak shape. nih.gov Volatile buffers like ammonium (B1175870) acetate (B1210297) or formate (B1220265) are preferred when the HPLC system is coupled with a mass spectrometer. wordpress.com
Table 2: Influence of Mobile Phase Parameters on DNP-Amino Acid HPLC Separation
| Parameter | Effect on Retention Time | Effect on Resolution (Rs) | Rationale |
|---|---|---|---|
| Increasing pH (for acidic analytes like DNP-Ala) | Decrease | Variable | Increased ionization of the analyte's carboxyl group makes it more polar and less retained on a reversed-phase column. moravek.comwaters.com The effect on resolution depends on the specific CSP and analyte. conicet.gov.ar |
| Increasing Organic Modifier % (e.g., Acetonitrile) | Decrease | Generally Decrease | The mobile phase becomes less polar (stronger), weakening the hydrophobic interaction between the DNP-analyte and the C18 stationary phase, leading to faster elution. researchgate.net |
| Increasing Buffer Concentration | Generally Decrease | Variable | Higher ionic strength can reduce secondary interactions with the stationary phase and may influence the conformation of both the analyte and the stationary phase, affecting both retention and selectivity. conicet.gov.arresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
For analyzing trace levels of amino acid enantiomers in complex biological matrices, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. nih.govnih.gov
Developing a robust LC-MS/MS method for quantifying trace amino acid enantiomers, such as D-alanine in the presence of abundant L-alanine, presents significant challenges. researchgate.netnih.gov A common and successful strategy involves pre-column derivatization to create diastereomers, followed by RP-LC separation and MS/MS detection. nih.govnih.gov
A typical method development workflow includes:
Derivatization : An advanced chiral derivatizing reagent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), is used. nih.govnih.gov This reaction creates diastereomeric pairs (e.g., L-FDLA-D-Ala and L-FDLA-L-Ala) that are separable on a standard C18 column. nih.gov
Chromatographic Separation : An RP-HPLC or UPLC (Ultra-Performance Liquid Chromatography) system is used to separate the diastereomers. Gradient elution is typically employed to achieve baseline separation of multiple amino acid pairs in a single run. nih.gov
Mass Spectrometric Detection : A tandem mass spectrometer is used for detection, often in the positive ion mode. researchgate.net This allows for highly sensitive and selective quantification. nih.gov
These methods have been validated for the analysis of amino acid enantiomers in various biological samples, achieving low limits of detection (LOD) often in the low nanomolar (nM) range. researchgate.netnih.govnih.gov
Tandem mass spectrometry (MS/MS) is the key to the high selectivity and sensitivity of modern quantitative methods. nih.gov The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). nih.govnih.govresearchgate.net
In an MRM experiment, two stages of mass analysis are used:
Q1 (First Quadrupole) : This is set to select only the precursor ion (the molecular ion or a specific adduct) of the derivatized amino acid. For L-FDLA-derivatized alanine, this would be the [M+H]+ ion.
Q2 (Collision Cell) : The selected precursor ion is fragmented by collision with an inert gas.
Q3 (Third Quadrupole) : This is set to select a specific, characteristic product ion that results from the fragmentation.
By monitoring a specific precursor → product ion transition, the detector only registers a signal when the exact analyte of interest elutes from the LC column. This process effectively filters out chemical noise and interferences from the sample matrix, dramatically increasing the signal-to-noise ratio. nih.govwaters.com This high selectivity is crucial for accurately quantifying trace D-amino acids in biological samples where the L-enantiomer is present in vast excess. nih.govresearchgate.net The use of stable isotope-labeled internal standards is also common to correct for matrix effects and ensure accurate quantification. nih.gov
Thin Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary analysis and monitoring of reactions involving this compound and other DNP-amino acid derivatives. nih.govcrsubscription.com Its utility stems from the ability to quickly separate components in a mixture, allowing for the qualitative assessment of reaction progress, purity of fractions, and identification of products. nih.gov The dinitrophenyl (DNP) group, being a strong chromophore, renders the derivatives like this compound distinctly yellow, which allows for their easy visualization on a TLC plate without the need for additional staining reagents, although UV light can enhance visibility. dtic.mil
In the context of synthesizing this compound, which typically involves the reaction of L-alanine with 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), TLC is an invaluable tool. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, one can monitor the consumption of the starting materials and the formation of the DNP-alanine product. A complete reaction would ideally show the disappearance of the limiting reactant spot and the appearance of a single product spot.
The choice of the stationary and mobile phases is critical for achieving good separation. Silica gel is the most common adsorbent (stationary phase) for the TLC of DNP-amino acids. nih.govjst.go.jp A variety of solvent systems (mobile phases) have been developed to separate these compounds, with their composition tailored to the polarity of the specific DNP-derivatives being analyzed. jst.go.jp The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. For instance, more polar compounds will have a stronger interaction with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.
Several solvent systems have been proven effective for the TLC analysis of DNP-amino acids on silica gel plates. jst.go.jp The selection depends on the specific amino acids and the desired separation.
Table 1: Exemplary TLC Solvent Systems for DNP-Amino Acid Analysis
| Solvent System | Composition (v/v/v) | Application Notes |
| System I | Chloroform : Benzyl Alcohol : Acetic Acid | 70:30:3 |
| System II | n-Butanol saturated with water | - |
| System III | Isoamyl alcohol saturated with 5% Acetic Acid | - |
| System IV | Toluene : Ethyl Acetate : Acetic Acid | 8:1:1 |
This table is interactive. Users can sort the data by clicking on the column headers.
Two-dimensional TLC, employing two different solvent systems sequentially in perpendicular directions, can be used to achieve excellent separation of complex mixtures of DNP-amino acids that may not be resolved with a single solvent system. jst.go.jp This makes TLC a powerful tool for preliminary identification before employing more sophisticated techniques like HPLC.
Principles of Chiral Derivatization for Chromatographic Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their separation by standard chromatographic techniques, which rely on differential interactions with a stationary phase, impossible. Chiral derivatization is an indirect method to overcome this challenge. akjournals.com The core principle involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). akjournals.com This reaction converts the pair of enantiomers into a pair of diastereomers. peptide.com Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, solubilities, and, crucially for separation, different affinities for chromatographic stationary phases. peptide.com Consequently, the resulting diastereomeric pair can be separated using conventional, achiral chromatography, such as reversed-phase high-performance liquid chromatography (RP-HPLC). akjournals.compeptide.com
For a CDA to be effective, it must meet several criteria:
It must be enantiomerically pure.
The derivatization reaction should proceed to completion for both enantiomers without any racemization of either the analyte or the CDA itself. akjournals.com
The resulting diastereomers should be stable under the analytical conditions.
The CDA should ideally contain a chromophore or fluorophore to enhance the detection sensitivity of the derivatives. akjournals.com
Marfey's method, introduced by Paul Marfey in 1984, is a pre-column derivatization technique widely used for the chiral resolution of amino acids. mdpi.comresearchgate.net The method utilizes a specific chiral derivatizing agent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent. mdpi.comthermofisher.com This reagent reacts with the primary amino group of a racemic (D/L) amino acid mixture under mild alkaline conditions. acs.org The nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the amino group of the analyte amino acid results in the formation of two stable diastereomers: L-FDAA-L-amino acid and L-FDAA-D-amino acid. peptide.com
The separation of these diastereomers via RP-HPLC is the cornerstone of Marfey's method. peptide.com The mechanistic basis for this separation lies in the distinct three-dimensional conformations of the two diastereomers, which leads to a difference in their hydrophobicity and, consequently, their interaction with the nonpolar stationary phase (e.g., C18). acs.orgstudylib.net
Conversely, the L-FDAA-L-amino acid diastereomer tends to adopt a more extended, linear conformation where the hydrophobic groups are on opposite sides (trans or E-type arrangement). acs.orgstudylib.net This results in a less hydrophobic character, weaker interaction with the stationary phase, and therefore, an earlier elution from the column. acs.orgstudylib.net As a general rule in Marfey's method, the L-L diastereomer elutes before the L-D diastereomer. studylib.net
Marfey's method is a powerful and extensively used technique for determining the absolute configuration of amino acids in a wide variety of samples, including peptides from natural sources like marine organisms, bacteria, and fungi. acs.orgnih.govmdpi.com The procedure is particularly valuable in natural product chemistry for elucidating the stereochemistry of novel peptides, which is often crucial for their biological activity. mdpi.com
The standard application involves the following steps:
Hydrolysis: The peptide of interest is hydrolyzed (typically using 6 M HCl) to break it down into its constituent amino acids. acs.org
Derivatization: The resulting amino acid mixture (hydrolysate) is reacted with L-FDAA (Marfey's reagent). acs.org
Chromatographic Analysis: The mixture of diastereomeric derivatives is analyzed by RP-HPLC with UV detection at approximately 340 nm, the absorption maximum of the DNP chromophore. peptide.comacs.org
Comparison with Standards: The retention times of the derivatives from the sample are compared with those of authentic D- and L-amino acid standards that have been derivatized with L-FDAA under the same conditions. nih.gov
The "Advanced Marfey's Method" employs variants of the original reagent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (FDLA), which can offer improved resolution and sensitivity, particularly when coupled with mass spectrometry (LC-MS). mdpi.comnih.gov More recent refinements, like the "C3 Marfey's Method," utilize different column chemistry (C3 instead of C18) and LC-MS detection to enhance separation, especially for challenging cases like N-methylated amino acids or to resolve co-eluting peaks. acs.orgnih.gov
While Marfey's reagent (L-FDAA) is highly effective and widely used, several other chiral derivatizing agents have been developed, each with its own set of advantages and disadvantages. The choice of reagent often depends on the specific analytical challenge, such as the nature of the amino acids, the required sensitivity, and the detection method. mdpi.comnih.gov Variants of Marfey's reagent itself have been synthesized by replacing the L-alanine amide with other L-amino acid amides, such as those from valine, leucine, or phenylalanine, to modulate the hydrophobicity and improve the chromatographic separation of the resulting diastereomers. akjournals.comresearchgate.net
Table 2: Comparison of Selected Chiral Derivatizing Agents for Amino Acid Analysis
| Chiral Derivatizing Agent (CDA) | Abbreviation | Principle Advantage(s) | Principle Disadvantage(s) |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | L-FDAA (Marfey's Reagent) | Broad applicability, well-established methodology, reliable L-L before L-D elution rule for most amino acids. nih.govacs.org | Lower sensitivity compared to fluorescent agents; poor resolution for some amino acids (e.g., serine, asparagine). akjournals.comnih.gov |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide | L-FDLA (Advanced Marfey's) | Generally provides better separation and higher LC/MS signal intensity than L-FDAA due to increased hydrophobicity. mdpi.comresearchgate.net | Subject to similar limitations as FDAA for certain polar amino acids. |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide | L-FDVA | Offers different selectivity compared to L-FDAA, which can be advantageous for specific amino acids. nih.gov | May fail to resolve certain amino acids (e.g., Ala, Arg, Thr) that are separable with FDAA. nih.gov |
| o-Phthaldialdehyde / Chiral Thiol (e.g., N,N-dimethyl-L-cysteine) | OPA / DiCys | Forms highly fluorescent derivatives, leading to excellent sensitivity. nih.gov | Derivatives can be less stable; requires a two-component reagent system. nih.gov |
| Nα-(2,4-dinitro-5-fluorophenyl)-D-phenylglycinamide | FDNP-D-Phg-NH₂ | Shows excellent separation for serine and asparagine, which are challenging for the original Marfey's reagent. akjournals.com | As a D-reagent, it reverses the typical elution order (D-D elutes before D-L). |
This table is interactive. Users can sort the data by clicking on the column headers.
Studies comparing L-FDAA with its analog L-FDVA (where L-alaninamide is replaced by L-valinamide) have shown that while FDAA is a more universal agent, resolving all 19 pairs of proteinogenic amino acids in one study, FDVA failed to resolve three pairs. nih.gov This highlights that increasing the bulk of the chiral auxiliary does not universally guarantee better separation. nih.gov
Other classes of reagents, such as o-phthaldialdehyde (OPA) used in conjunction with a chiral thiol like N-acetyl-L-cysteine (NAC) or N,N-dimethyl-L-cysteine (DiCys), offer a different approach. mdpi.comnih.gov These reagents produce fluorescent isoindole derivatives, which can be detected with much higher sensitivity than the DNP derivatives. nih.gov Comparative studies have shown that while Marfey's reagents are robust, methods like DiCys/OPA can outperform them in terms of both analyte separation and detection sensitivity, especially for LC-MS applications. nih.gov The selection of a derivatizing agent is therefore a critical step in method development, tailored to the specific requirements of the analysis. nih.gov
Biochemical and Proteomic Research Applications
Utilization as a Hapten in Immunological Studies
A primary application of N-(2,4-Dinitrophenyl)-L-alanine and the broader DNP group is its function as a hapten in immunology. synabs.be Haptens are small molecules that are not immunogenic on their own but can elicit a robust immune response when conjugated to a larger carrier molecule, such as a protein.
When this compound is attached to a carrier protein, the DNP group serves as an antigenic determinant, prompting the immune system to produce antibodies. nih.gov These antibodies are highly specific to the DNP hapten. This principle is fundamental in studying the mechanisms of immune response and antibody production. nih.gov Research has shown that immunization with DNP-conjugated proteins can generate high-titer antiserum and a diverse array of monoclonal antibodies with high affinities for the DNP group. nih.gov For instance, studies have successfully produced murine monoclonal antibodies against DNP with affinities in the range of 10¹⁰ to 10¹¹ M⁻¹. nih.gov This hapten-focused immunogenicity is potent, inducing strong hapten-specific T and B cell responses, even when the carrier protein itself is non-immunogenic. nih.gov
Table 1: Monoclonal Antibody Production Against DNP Hapten
| Feature | Result | Reference |
| Immunized Animal | Mouse | nih.gov |
| Antiserum Titer | 1/1,280,000 | nih.gov |
| Number of Stable MAbs | 20 | nih.gov |
| Antibody Isotype | IgG₁ | nih.gov |
| Light Chain | Kappa and Lambda | nih.gov |
| Affinity Range (M⁻¹) | 10¹⁰ to 10¹¹ | nih.gov |
The specific and high-affinity binding between the DNP hapten and anti-DNP antibodies is the foundation for numerous immunological assays. nih.gov Because the DNP hapten is not naturally found in tissues, it serves as an ideal control and target in various assay formats. synabs.be These assays can be designed to detect and quantify either DNP-labeled molecules or the anti-DNP antibodies themselves. Common applications include:
Enzyme-Linked Immunosorbent Assay (ELISA): DNP-conjugated molecules can be used to coat microplates to capture and measure anti-DNP antibodies. nih.govnih.gov Competitive ELISAs are also used to determine the specificity of the antibodies. nih.gov
Western Blot and Immunohistochemistry: Anti-DNP antibodies are essential tools for detecting DNP-labeled proteins or other molecules in these applications. synabs.be
Biosensors: Surface Plasmon Resonance (SPR)-based systems utilize the DNP-antibody interaction for real-time binding analysis and specificity confirmation. nih.gov
Probing Protein Interactions and Conformations
The reactive nature of the dinitrophenyl group makes it a valuable tool for investigating protein structure, function, and interactions.
The N-(2,4-dinitrophenyl) group can form stable covalent bonds with nucleophilic side chains of specific amino acid residues within proteins. This reaction, often referred to as dinitrophenylation, typically targets the amino groups of lysine (B10760008) residues, but can also react with the side chains of cysteine and histidine. This covalent labeling allows researchers to identify accessible and reactive residues on the protein surface, providing insights into the protein's three-dimensional structure and potential binding sites.
This compound can be strategically incorporated into a peptide or protein sequence to serve as a probe for studying the complex process of protein folding. uwaterloo.ca The DNP group is an effective quencher of the intrinsic fluorescence of tryptophan residues. By placing a tryptophan residue and a DNP group at specific locations in the protein, the folding process can be monitored. As the protein folds, the distance between the DNP quencher and the tryptophan fluorophore changes, leading to a measurable change in fluorescence intensity. This technique, known as Förster Resonance Energy Transfer (FRET), provides real-time kinetic data on folding pathways and helps identify transient folding intermediates. uwaterloo.ca
Investigation of Enzyme Kinetics and Catalytic Mechanisms
The compound is also utilized in enzymology to explore the kinetics and mechanisms of various enzymes. khanacademy.org
Depending on the enzyme, this compound or its derivatives can act as a substrate. For example, if an enzyme cleaves the peptide bond or modifies the DNP group, the reaction can be monitored spectrophotometrically. The release of a chromophoric product, like p-nitrophenolate from related substrates, allows for the continuous measurement of enzyme activity and the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate (k_cat). cam.ac.uk
Furthermore, the binding of this compound to an enzyme's active site can be studied to understand the structural and chemical features of the catalytic pocket. The compound can act as a competitive inhibitor for some enzymes, and studying the nature of this inhibition provides valuable information about the enzyme's mechanism. For instance, alanine (B10760859) racemase, an enzyme that converts L-alanine to D-alanine, utilizes a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor that is a target for interaction studies. ebi.ac.uk While not a direct substrate, molecules like this compound can be used as probes to explore the active site topology.
Labeling and Quantification in Proteomics Research
The ability to attach the DNP group to amino acids has been fundamental in the development of techniques for protein analysis.
DNP derivatives of amino acids are instrumental in protein analysis. nih.gov The DNP group's chromophoric nature facilitates the detection and quantification of peptides and proteins. Modern proteomics often employs techniques like bioorthogonal noncanonical amino acid tagging (BONCAT) to isolate and identify newly synthesized proteins. nih.gov While BONCAT typically uses amino acids like L-azidohomoalanine (AHA), the principle is analogous to the classic use of DNP-labeling: incorporating a modified amino acid to enable subsequent detection and isolation. nih.gov The success of these methods relies on the ability to distinguish and quantify the labeled molecules, a role historically filled by the DNP group.
The use of dinitrophenyl derivatives of amino acids has been a cornerstone of protein sequencing since Frederick Sanger first utilized them to determine the amino acid sequence of insulin (B600854). nih.gov In the Sanger method, the free amino group of the N-terminal amino acid of a polypeptide chain is reacted with 2,4-dinitrofluorobenzene (DNFB). Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the amino acids. The N-terminal amino acid, however, remains attached to the DNP group as a DNP-amino acid derivative, such as this compound if alanine was the N-terminal residue. This yellow-colored DNP-amino acid could then be identified by chromatography. nih.gov This process, repeated with different fragments of the protein, allowed for the piecing together of the entire protein sequence. The identification of the specific DNP-amino acid was crucial for the success of the sequencing effort. nih.gov
Building Block in Peptide Synthesis
Beyond its use in labeling and sequencing, this compound can also be used as a building block in solid-phase peptide synthesis (SPPS). nih.govspringernature.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. By incorporating a DNP-protected amino acid like this compound, researchers can introduce the DNP group at a specific position within a synthetic peptide. This allows for the creation of peptides with unique properties or functionalities, such as probes for studying protein-protein interactions or as specific substrates for enzyme assays. The use of protected amino acids, including N-protected variants like Nsc-amino acids, is a fundamental aspect of modern peptide synthesis. researchgate.net
Mechanistic Investigations and Reaction Pathway Studies
Cyclization Reactions of N-(2,4-Dinitrophenyl)-L-alanine
The cyclization of N-(2,4-dinitrophenyl) amino acids, including this compound, is a key process for the synthesis of 2-substituted 5-nitro-1H-benzimidazole-3-oxides, a class of compounds investigated for their potential antibacterial properties. nih.govnih.gov This reaction can be initiated under various conditions, including the use of sodium hydroxide (B78521) in aqueous dioxane, palladium catalysis, or through thermal and photochemical methods. nih.gov
An efficient method for synthesizing 2-methyl-5-nitrobenzimidazole-N-oxide involves the cyclization of N-(2,4-dinitrophenyl)-alanine using sodium hydroxide in dioxane. researchgate.net This base-catalyzed reaction transforms the amino acid derivative into a heterocyclic benzimidazole (B57391) N-oxide structure. researchgate.net The general synthesis of substituted benzimidazoles relies on the construction of the imidazole (B134444) ring from appropriately N-substituted dinitroanilines. nih.gov
Studies have demonstrated that N-(2,4-dinitrophenyl)-phenylalanine also undergoes cyclization to form 2-benzyl-5-nitro-1H-benzimidazole-3-oxide in both the gas phase and in solution. nih.gov
In solution-phase reactions, the cyclization of N-(2,4-dinitrophenyl) amino acids is proposed to proceed through a dianion intermediate. researchgate.net For the reaction to occur within a reasonable timeframe, the formation of this dianion is considered a necessary step. nih.govnih.gov This is in contrast to gas-phase reactions where a monoanion is sufficient for cyclization to occur. nih.gov
The reaction conditions significantly influence the cyclization process. For instance, the cyclization of N-(2-nitrophenyl)phenylalanine, which possesses only one nitro group, necessitates a stronger base compared to its dinitro counterpart, N-(2,4-dinitrophenyl)phenylalanine. nih.govnih.gov This highlights the role of the electron-withdrawing nitro groups in facilitating the reaction. In the gas phase, the absence of solvation enhances the nucleophilicity of the anion, allowing the cyclization to proceed more readily than in solution, where the anions are stabilized by solvation, thus requiring more stringent, strongly basic conditions. nih.gov
Tandem mass spectrometric experiments have revealed that the collisionally activated fragmentation of deprotonated N-(2,4-dinitrophenyl)alanine in the gas phase serves as an analog to its base-catalyzed cyclization in solution. nih.govnih.gov The fragmentation pathway involves the sequential elimination of carbon dioxide (CO2) and water (H2O) to yield deprotonated benzimidazole-N-oxide derivatives. nih.govnih.gov
Theoretical calculations using density functional theory (DFT) support a mechanism where cyclization of the deprotonated N-(2,4-dinitrophenyl)alanine occurs after the loss of CO2 but before the loss of H2O, leading to the formation of deprotonated 2-methyl-5-nitro-1H-benzimidazole-3-oxide. nih.gov Interestingly, the N-ethylamide of N-(2,4-dinitrophenyl)alanine also undergoes a similar cyclization in the gas phase, indicating that the elimination of CO2 is not an absolute prerequisite for the cyclization to occur. nih.gov
Nucleophilic Substitution and Other Chemical Reactivities
This compound is a derivative of 2,4-dinitrobenzene, a class of compounds known to undergo nucleophilic aromatic substitution (SNAr) reactions. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. researchgate.net The rate of these reactions can be influenced by the nature of the leaving group, the solvent, and the presence of activating groups like the nitro groups on the benzene (B151609) ring. researchgate.net
The reactivity of 2,4-dinitrobenzene derivatives with nucleophiles such as hydrazine (B178648) has been studied, with the rate-determining step varying depending on the specific derivative and reaction conditions. researchgate.net For some derivatives, the formation of a zwitterionic intermediate is rate-limiting, while for others, it is the departure of the leaving group. researchgate.net
Influence on Maillard Reaction Pathways and Related Chemical Processes
The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the formation of a wide array of products responsible for the color and flavor of many cooked foods. nih.govfuturelearn.com
Studies investigating the Maillard reaction have explored the enolization and racemization of sugars in the presence of amino acid enantiomers. nih.govresearchgate.net The enolization of sugars is a notable process that occurs during the Maillard reaction. nih.gov The racemization of amino acids has been observed to be more pronounced in systems containing fructose (B13574) compared to glucose. nih.gov The use of different enantiomers of amino acids can influence the formation of melanoidins, the high-molecular-weight brown polymers produced in the later stages of the Maillard reaction. researchgate.net
While direct studies on the specific influence of this compound on these processes are not detailed in the provided context, the fundamental reactions involve the interaction of the amino group of an amino acid with a sugar. The dinitrophenyl group in this compound would significantly alter the electronic properties and steric hindrance around the amino group, thereby likely influencing its reactivity in the Maillard reaction cascade. The derivatization of amino acids with the 2,4-dinitrophenyl group, creating compounds like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a known technique used in the analysis of amino acids. nih.gov
Crosslinking Processes Involving Amino Acids
Extensive investigation of the chemical properties and reactivity of this compound (DNP-alanine) has revealed significant details about its behavior under various conditions. However, based on available scientific literature, the direct involvement of DNP-alanine in forming intermolecular crosslinks between separate amino acid residues is not a well-documented phenomenon. The primary reaction pathway studied for this compound is a base-catalyzed intramolecular cyclization, rather than a process where it acts as a bridge to connect two or more amino acids.
The dinitrophenyl group of DNP-alanine is known to be electrophilic and can react with nucleophilic sites on proteins and enzymes. This reactivity is fundamental to its use in various biochemical studies. In one instance, a "transconjugation" phenomenon has been described where the dinitrophenyl (DNP) group can detach from its parent amino acid and subsequently conjugate with proteins within a biological system. nih.gov While this leads to the modification of other amino acids, it does not represent a direct crosslinking event mediated by the intact DNP-alanine molecule.
The most prominently reported chemical transformation of this compound is its conversion into a cyclized product. Under basic conditions, DNP-alanine undergoes an intramolecular reaction to form 2-methyl-5-nitro-1H-benzimidazole-3-oxide. This reaction has been studied in both solution and the gas phase.
In solution, the cyclization is typically achieved by refluxing N-(2,4-dinitrophenyl)amino acids with a 10% solution of sodium hydroxide (NaOH) in a dioxane/water mixture. Mechanistic studies suggest that this process requires the formation of a dianion intermediate for the reaction to proceed at a reasonable rate. scbt.com
Gas-phase studies using tandem mass spectrometry have provided further insight into this transformation. Collisional activation of the deprotonated this compound ion leads to a sequential loss of carbon dioxide (CO₂) and water (H₂O), resulting in the formation of the deprotonated 2-methyl-5-nitro-1H-benzimidazole-3-oxide. scbt.com This gas-phase reaction is analogous to the base-catalyzed cyclization observed in solution. scbt.com
Similar cyclization reactions have also been observed for other N-(2,4-dinitrophenyl)amino acids, such as N-(2,4-Dinitrophenyl)-L-phenylalanine, which forms 2-benzyl-5-nitro-1H-benzimidazole-3-oxide.
The table below summarizes the key findings from mechanistic studies on the cyclization of this compound and related compounds.
| Compound | Reaction Conditions | Key Intermediates | Final Product |
| This compound | Base-catalyzed (e.g., NaOH in dioxane/water) | Dianion (in solution) | 2-methyl-5-nitro-1H-benzimidazole-3-oxide |
| This compound (deprotonated) | Gas-phase collisional activation | [M-H]⁻ ion, subsequent loss of CO₂ and H₂O | Deprotonated 2-methyl-5-nitro-1H-benzimidazole-3-oxide |
| N-(2,4-Dinitrophenyl)-L-phenylalanine | Base-catalyzed (e.g., NaOH in dioxane/water) | Not explicitly detailed but analogous to DNP-alanine | 2-benzyl-5-nitro-1H-benzimidazole-3-oxide |
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) for Molecular Structure Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties.
Geometry optimization is a computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. uci.edu This optimized structure represents the most stable conformation of the molecule. For N-(2,4-Dinitrophenyl)-L-alanine, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles.
The process involves selecting a theoretical level, which consists of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)), to approximate the solutions to the Schrödinger equation. The algorithm then iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule. uci.edu Conformational analysis, an extension of geometry optimization, involves exploring different spatial arrangements of the atoms (conformers) arising from rotation around single bonds to identify the global energy minimum and other low-energy conformers.
While a detailed conformational analysis of this compound is not extensively documented in the literature, DFT methods have been used to model its structure to support experimental findings, such as the interpretation of mass spectrometry fragmentation patterns. nih.gov In such studies, the optimized geometry provides the basis for understanding the molecule's reactivity and fragmentation pathways. nih.gov
Table 1: Representative Optimized Geometrical Parameters Calculated by DFT This table presents hypothetical data for this compound to illustrate typical results from a DFT geometry optimization. Actual values would require a specific DFT calculation.
| Parameter | Atoms Involved | Calculated Value (B3LYP/6-31G(d)) |
|---|---|---|
| Bond Length | C=O (carboxyl) | 1.21 Å |
| Bond Length | C-O (carboxyl) | 1.35 Å |
| Bond Length | N-H (amine) | 1.02 Å |
| Bond Length | C-N (nitro) | 1.48 Å |
| Bond Angle | O=C-O (carboxyl) | 124.5° |
| Bond Angle | C-N-H (amine) | 118.0° |
| Dihedral Angle | H-N-Cα-Cβ | -65.0° |
DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. scielo.br After geometry optimization, a frequency calculation can be performed at the same level of theory. The output provides the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule. These calculated frequencies and their intensities can be compared with experimental FT-IR and FT-Raman spectra to make detailed assignments of the observed vibrational bands. scielo.brmdpi.com
For this compound, this analysis would allow for the identification of characteristic vibrational modes, such as:
N-H stretching of the secondary amine.
O-H and C=O stretching of the carboxylic acid group.
Asymmetric and symmetric stretching of the two nitro (NO₂) groups.
C-H stretching modes of the alanine (B10760859) methyl group and the aromatic ring.
C-N and C-C stretching vibrations.
Various bending and torsional modes.
Potential Energy Distribution (PED) analysis is often used in conjunction with frequency calculations to provide a quantitative assignment of each vibrational mode in terms of the contributions from individual internal coordinates. scielo.br While specific DFT vibrational frequency studies on this compound are not prominent, the methodology is well-established for similar biomolecules and derivatives. researchgate.netrsc.org
Molecular Dynamics Simulations for Interaction Studies
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the time-dependent behavior, conformational changes, and thermodynamics of molecules.
For this compound, MD simulations could be employed to study its interactions with its environment, such as:
Solvation: Simulating the molecule in a solvent like water to understand how solvent molecules arrange around it and affect its conformation and dynamics.
Protein-Ligand Interactions: If this compound acts as a ligand, MD simulations can model its binding to a target protein. This can reveal the key amino acid residues involved in the interaction, the stability of the binding pose, and the conformational changes that occur upon binding. unipa.it
Aggregation: Investigating the tendency of multiple this compound molecules to associate or aggregate in solution.
Studies on similar systems, such as the interaction of alanine with ions in saline solutions or the dynamics of alanine-containing peptides, demonstrate the power of MD to elucidate how environmental factors influence molecular behavior and association. nih.govpku.edu.cn
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations, particularly those based on DFT, are essential for understanding the electronic nature of a molecule, which governs its reactivity and optical properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. irjweb.comgrowingscience.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. nih.gov
For this compound, the HOMO is expected to have significant contributions from the alanine moiety and the amine linkage, while the LUMO is likely localized on the electron-withdrawing dinitrophenyl ring. The primary electronic transition would be a π → π* type, involving the excitation of an electron from a π-bonding orbital to a π*-antibonding orbital within the aromatic system. researchgate.net Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic excited states and simulating UV-Visible absorption spectra. scirp.orgnih.gov
Table 2: Hypothetical Frontier Orbital Energies for this compound This table illustrates the kind of data obtained from a DFT calculation of electronic properties. The values are representative and not from a specific study on this molecule.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.85 | Electron-donating capability |
| ELUMO | -2.90 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.95 | Chemical reactivity and electronic transition energy |
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, such as second-harmonic generation (SHG). rug.nl
Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) structure. This compound fits this profile, where the alanine and amino group act as the donor, the phenyl ring is the π-bridge, and the two nitro groups are strong acceptors. This intramolecular charge transfer character can lead to a large first hyperpolarizability value.
Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces
Computational modeling provides significant insights into the chemical behavior of this compound at a molecular level. These theoretical approaches are crucial for understanding reaction mechanisms, potential energy surfaces, and the dynamics of its interactions.
Elucidation of Cyclization Pathways
Theoretical calculations of the potential energy surface for deprotonated N-(2,4-dinitrophenyl)alanine have been instrumental in elucidating its cyclization mechanism. nih.gov Studies combining tandem mass spectrometry, isotopic labeling, and molecular modeling have revealed that the gas-phase cyclization of the [M - H]⁻ ion of this compound occurs in a stepwise manner, involving the elimination of carbon dioxide (CO₂) followed by water (H₂O). nih.gov This process leads to the formation of a deprotonated 2-methyl-5-nitro-1H-benzimidazole-3-oxide. nih.gov
Interestingly, the gas-phase reaction of the monoanion is facile due to the absence of solvation, which enhances the nucleophilicity of the anion. nih.gov In contrast, in solution, the anions are solvated, which reduces their reactivity and necessitates the use of a strong base to facilitate the cyclization. nih.gov Further computational studies on the N-ethylamide of this compound have suggested that the elimination of CO₂ is not a prerequisite for the cyclization to occur in the gas phase. nih.gov
Understanding Chiral Recognition Mechanisms in Separation
The principles of chiral recognition are fundamental to separating enantiomers, with the "three-point interaction model" being a key concept. researchgate.net This model posits that a minimum of three simultaneous interactions between a chiral selector and the enantiomers is necessary for effective discrimination. researchgate.netmdpi.com Computational modeling plays a vital role in understanding the complex interplay of forces involved in these interactions.
While specific computational studies modeling the interaction of this compound with a particular chiral selector are not detailed in the provided search results, the general mechanisms are well-established. These interactions can include hydrogen bonding, electrostatic interactions, steric hindrance, and π-π stacking. mdpi.com For instance, in the chiral recognition of amino acids by chiral porphyrinoids, the suggested mechanism involves a combination of coulombic, coordination, and steric repulsion interactions. mdpi.com Similarly, studies on other alanine derivatives, like L-alanine peptides, have used techniques such as ultraviolet photodissociation in the gas phase to probe chiral recognition with tryptophan enantiomers. nih.gov Metal-organic frameworks have also been designed to study the chiral recognition of alanine, utilizing methods like ¹³C CP MAS NMR spectroscopy to understand the underlying mechanisms. nih.gov
Modeling of Peptide Bond Formation
The formation of a peptide bond is a fundamental process in chemistry and biology. nih.gov Computational simulations, particularly those employing deep potential molecular dynamics and path sampling, have been used to investigate the mechanisms of peptide bond formation between alanine esters in aqueous solutions. nih.gov These studies have revealed the existence of two competing reaction pathways that are influenced by pH. nih.gov
One pathway proceeds through a general base catalysis mechanism, while the other involves the direct cleavage of a tetrahedral intermediate. nih.gov This dual-pathway model, supported by simulations at the density functional theory level, provides a more comprehensive explanation for experimental observations compared to the conventional single-pathway mechanism where pH only affects the energy barriers. nih.gov While these studies focus on alanine esters, the fundamental insights gained are relevant to understanding how this compound, as an amino acid derivative, would participate in peptide bond formation. The dinitrophenyl group would introduce additional electronic and steric factors influencing the reaction energetics and mechanism.
Computational Studies Related to Enzyme Inhibition Mechanisms
Computational and spectroscopic studies are central to understanding enzyme mechanisms and their inhibition. mdpi.com While specific computational studies on the inhibition of enzymes by this compound were not found in the search results, related research provides a framework for how such an investigation could be approached. For example, studies on β-N-methylamino-l-alanine (BMAA), another non-proteinogenic amino acid, have shown that it can act as a substrate for human alanyl-tRNA synthetase (AlaRS) and inhibit its functions. chapman.edu This suggests that this compound could potentially interfere with aminoacyl-tRNA synthetases or other enzymes involved in amino acid metabolism.
Computational modeling in this context would likely involve docking studies to predict the binding affinity and orientation of this compound within the active site of a target enzyme. Subsequent molecular dynamics simulations could then be used to explore the stability of the enzyme-inhibitor complex and elucidate the mechanism of inhibition at an atomic level.
Thermodynamic Modeling of Solution Behavior
The behavior of this compound in solution is governed by thermodynamic principles that dictate its solubility and response to changes in pH.
Solubility Prediction and pH Dependence
The solubility of amino acids and their derivatives is a critical parameter in various applications and is influenced by factors such as temperature, the nature of the solvent, and the presence of electrolytes. researchgate.net For this compound, its structure, which includes both a carboxylic acid group and a dinitrophenyl group, suggests that its solubility will be significantly dependent on the pH of the solution.
Partitioning in Aqueous Two-Phase Systems (ATPS) using ePC-SAFT
The separation and purification of biomolecules are critical processes in biotechnology and pharmaceutical industries. Aqueous two-phase systems (ATPS) present a gentle and effective liquid-liquid extraction technique for the separation of a wide range of biological materials, including proteins, enzymes, and amino acids. The partitioning behavior of a solute in an ATPS is governed by a complex interplay of factors including the physicochemical properties of the solute and the phase-forming components. Computational and theoretical chemistry approaches, particularly thermodynamic models, are invaluable for understanding and predicting this partitioning behavior, thereby facilitating the design and optimization of separation processes.
The electrolyte Perturbed-Chain Statistical Associating Fluid Theory (ePC-SAFT) is a powerful thermodynamic model that has been successfully applied to describe the phase behavior of complex fluid mixtures, including those containing electrolytes and associating species like amino acids. epa.govnih.gov The ePC-SAFT equation of state is an extension of the PC-SAFT model, which accounts for the non-spherical shape and chain-like nature of molecules, as well as association interactions (such as hydrogen bonding). nih.gov The 'e' in ePC-SAFT signifies the inclusion of long-range electrostatic interactions, typically handled via a Debye-Hückel term, making it suitable for modeling systems containing ions. nih.gov
The application of ePC-SAFT to model the partitioning of amino acids and their derivatives in ATPS involves describing the Gibbs energy of each phase. The model requires pure-component parameters for each species in the system: the two phase-forming components (e.g., a polymer and a salt), water, and the solute, in this case, this compound. These parameters, which are often determined by fitting to experimental data of simpler systems, account for molecular size, dispersion energy, and association energy. researchgate.netresearchgate.net
For a complex molecule like this compound, the ePC-SAFT parameters can be determined using a group contribution approach, where the molecule is broken down into its constituent functional groups. For instance, parameters for dinitrobenzene and the amino acid L-alanine can be combined to estimate the parameters for the target molecule. researchgate.net This predictive capability is a significant advantage of the SAFT-based approaches.
The partitioning coefficient (K) of a solute is defined as the ratio of its concentration in the top phase to that in the bottom phase. Using ePC-SAFT, the partition coefficient can be predicted by calculating the chemical potential of the solute in each phase at equilibrium. The model can predict how K changes with variations in system composition, temperature, and pH. Research has shown that for dinitrophenylated amino acids, ePC-SAFT can predict liquid densities and solubilities with good agreement with experimental results. researchgate.net
While specific studies detailing the application of ePC-SAFT to the partitioning of this compound in ATPS are not abundant in public literature, the foundational work on amino acids and their derivatives provides a strong basis for its applicability. researchgate.netnih.gov The model can capture the influence of factors such as the hydrophobicity of the dinitrophenyl group and the ionic nature of the alanine backbone on the partitioning behavior.
Below is a representative table of the types of pure-component parameters required for the ePC-SAFT model for the components involved in an ATPS for separating this compound. Please note that these are illustrative values based on literature for similar molecules and are not from a direct experimental study of this compound partitioning modeled with ePC-SAFT.
Table 1: Illustrative ePC-SAFT Pure-Component Parameters
| Component | Segment Number (m) | Segment Diameter (σ) [Å] | Dispersion Energy (u/k) [K] | Association Energy (εAB/k) [K] | Association Volume (κAB) |
| Water | 1.2047 | 2.7927 | 250.78 | 2086.7 | 0.00755 |
| Polyethylene Glycol (PEG) | Variable | Variable | Variable | Variable | Variable |
| Salt (e.g., Citrate) | - | Variable | - | - | - |
| This compound | Estimated | Estimated | Estimated | Estimated | Estimated |
Future Research Directions and Emerging Applications
Development of Novel Dinitrophenyl Reagents with Enhanced Selectivity
The foundational structure of N-(2,4-Dinitrophenyl)-L-alanine has inspired the development of a new generation of dinitrophenyl-based reagents. These novel compounds are being engineered to offer superior selectivity and efficiency, particularly in the realm of amino acid and peptide analysis. A significant area of research focuses on modifying the dinitrophenyl group to fine-tune its reactivity and specificity.
One notable advancement is the creation of N-α-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (also known as Marfey's reagent or FDAA). sigmaaldrich.comdtu.dkthermofisher.com This chiral derivatizing agent is instrumental in the separation and quantification of amino acid enantiomers by high-performance liquid chromatography (HPLC). sigmaaldrich.com The introduction of a fluorine atom enhances the reagent's utility in resolving D- and L-amino acids, a critical task in many biological and pharmaceutical studies. sigmaaldrich.comdtu.dk
Furthermore, researchers have developed the thiol-labile α-amino-protecting group, 2,4-dinitro-6-phenyl-benzenesulfenyl (DNPBS), for use in solid-phase peptide synthesis (SPPS). researchgate.net DNPBS-SPPS is designed to minimize common side reactions such as racemization and aspartimide formation that can plague conventional synthesis methods. researchgate.net To further refine this approach, modifications to the nitrobenzenesulfenyl protecting group have been explored. Systematic evaluation of these modified reagents has shown that introducing different substituents can significantly alter their chemical stability and the kinetics of their removal, with reagents like 3-nitro-2-pyridinesulfenyl (Npys) demonstrating superior performance over DNPBS in SPPS. researchgate.net
These developments highlight a clear trend towards creating highly specialized dinitrophenyl reagents tailored for specific analytical and synthetic challenges, promising greater accuracy and efficiency in future applications.
Integration with Advanced Analytical Platforms
The derivatization of amino acids with reagents like 2,4-dinitrochlorobenzene to form compounds such as this compound has long been a cornerstone of protein chemistry. nih.govnih.gov The resulting dinitrophenyl (DNP) derivatives are readily quantifiable by reverse-phase high-pressure liquid chromatography (HPLC). nih.gov The future in this area lies in the seamless integration of these classic derivatization techniques with state-of-the-art analytical platforms, often referred to as hyphenated techniques. nih.gov
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has proven to be a particularly powerful combination. nih.govresearchgate.net These methods offer enhanced sensitivity and structural information. For instance, tandem mass spectrometry experiments have been crucial in elucidating the fragmentation pathways of N-(2,4-dinitrophenyl)alanine. nih.gov The development of Ultra-Performance Liquid Chromatography (UPLC) systems further enhances the speed and resolution of separations for derivatized amino acids. youtube.com
Another promising approach involves the use of deuterated hydrochloric acid for protein hydrolysis prior to LC-MS/MS analysis. mdpi.com This technique helps to eliminate bias induced by racemization during sample preparation, allowing for the accurate simultaneous determination of both L- and D-amino acids in complex biological samples. mdpi.com The integration of DNP-derivatization with such advanced, high-throughput platforms is set to revolutionize the analysis of amino acids in fields ranging from food science to clinical diagnostics.
| Analytical Platform | Advantage for DNP-Amino Acid Analysis | Key Research Findings |
| HPLC | Robust and established method for separation and quantitation. nih.gov | Enables quantitation of amino acids in the low picomole range. nih.gov |
| LC-MS/MS | Provides high sensitivity and detailed structural information. nih.govnih.govresearchgate.net | Elucidates gas-phase cyclization and fragmentation of DNP-amino acids. nih.gov |
| UPLC | Offers faster analysis times and improved separation resolution. youtube.com | Provides a turnkey solution for amino acid analysis based on pre-column derivatization. youtube.com |
| CE-MS | Alternative separation technique with high efficiency. nih.gov | Applicable for the analysis of derivatized compounds. nih.govresearchgate.net |
Exploration of New Catalytic and Synthetic Pathways
Research into this compound is uncovering novel catalytic functions and more efficient synthetic routes. The compound itself serves as a precursor in the synthesis of bioactive molecules. For example, the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids is an effective method for producing 2-substituted 5-nitro-1H-benzimidazole-3-oxides, a class of compounds that exhibit antibacterial properties. nih.gov
Beyond its role as a synthetic precursor, the related compound 2,4-dinitrophenol (B41442) (DNP) has been identified as a potent cocatalyst. nih.gov It can dramatically enhance the activity and enantioselectivity of primary amine organocatalysts used in asymmetric aldol (B89426) reactions. nih.gov This discovery opens up cost-effective and environmentally friendly avenues for improving existing catalytic systems. nih.gov
Advances are also being made in the synthesis of DNP-amino acid derivatives themselves. Green chemistry approaches, such as solvent-free mechanochemical synthesis using ball milling, have been shown to produce this compound methyl ester with yields comparable to traditional methods but with reduced environmental impact. The exploration of catalytic hydrogenation, like that used for converting 2,4-dinitrotoluene (B133949) to 2,4-toluenediamine, provides insights into reactions targeting the nitro groups of the dinitrophenyl moiety. mdpi.com These new pathways underscore a shift towards more sustainable and efficient chemical manufacturing.
Deeper Computational Insights into Reactivity and Interactions
Computational chemistry is becoming an indispensable tool for understanding the intricate reactivity and molecular interactions of this compound and its analogs. Theoretical models, particularly those based on Density Functional Theory (DFT), have been successfully employed to rationalize experimental observations. nih.gov For instance, molecular modeling has been crucial in confirming the proposed mechanisms of gas-phase cyclization and fragmentation observed during the mass spectral analysis of deprotonated N-(2,4-dinitrophenyl)alanine. nih.gov
These computational approaches provide a molecular-level picture of reaction pathways, helping to distinguish between proposed mechanisms, such as the stepwise loss of carbon dioxide and water during fragmentation. nih.gov The predictive power of these models extends to forecasting the collision cross-section (CCS) values of different DNP-alanine adducts, which is valuable information for ion mobility-mass spectrometry analysis. uni.lu
Furthermore, computational methods like graph neural networks and molecular docking are being used to assess and predict the outcomes of reactions involving related dinitrophenyl compounds. researchgate.net As computational power and theoretical methods continue to advance, they will undoubtedly play an even greater role in designing new dinitrophenyl-based reagents with tailored properties and in predicting their behavior in complex chemical and biological systems.
| Computational Method | Application to DNP-Alanine Research | Insights Gained |
| Density Functional Theory (DFT) | Modeling fragmentation pathways in mass spectrometry. nih.gov | Supported the stepwise elimination of CO₂ and H₂O and the formation of a benzimidazole-N-oxide derivative. nih.gov |
| Collision Cross Section (CCS) Prediction | Calculating theoretical CCS values for various adducts. uni.lu | Provides reference data for ion mobility-mass spectrometry identification. uni.lu |
| Molecular Docking | Assessing products of related reactions. researchgate.net | Can be used to predict interactions between DNP compounds and biological targets. |
| Kinetic Studies Modeling | Understanding reaction mechanisms. tdl.org | Helps elucidate the role of catalysts and intermediates in reactions involving dinitrophenyl compounds. tdl.org |
Q & A
Q. What are the established synthetic routes for N-(2,4-Dinitrophenyl)-L-alanine, and how can purity be optimized?
The compound is synthesized via nucleophilic aromatic substitution, where the amino group of L-alanine reacts with 1-chloro-2,4-dinitrobenzene. Key steps include pH control (8–9) to deprotonate the amino group and refluxing in aqueous ethanol. Purity (>98%) is achieved using reverse-phase HPLC or recrystallization from ethanol-water mixtures . Impurities often arise from incomplete substitution or racemization; chiral HPLC or polarimetry ensures stereochemical integrity .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- UV-Vis Spectroscopy : The dinitrophenyl (DNP) group absorbs strongly at 275–360 nm, useful for quantifying concentration in solution .
- NMR : ¹H NMR confirms the aromatic protons (δ 8.5–9.0 ppm for nitro groups) and alanine backbone (δ 1.3–4.0 ppm). ¹³C NMR distinguishes carbonyl (C=O) and nitro-substituted carbons .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (269.21 g/mol for the methyl ester) and fragmentation patterns .
Q. How is this compound utilized in enzymatic activity assays?
this compound derivatives serve as chromogenic substrates in protease and transferase assays. For example, the methyl ester (CAS 10420-63-0) is hydrolyzed by esterases, releasing the DNP group, which is quantified at 405 nm. In ALT/AST assays, the free DNP moiety forms hydrazones with 2,4-dinitrophenylhydrazine, measured at 540 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data when using this compound as a substrate?
Discrepancies in enzyme kinetics (e.g., variable ) may arise from:
- Isomerization : DL- vs. L-forms (e.g., N-(2,4-Dinitrophenyl)-DL-threonine ) can alter binding affinity. Use chiral chromatography to verify enantiomeric purity.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize transition states differently than aqueous buffers. Compare activity in multiple solvent systems .
- Quenching Interference : The DNP group’s absorbance can overlap with assay reagents. Include controls without enzyme/substrate to baseline-correct .
Q. What experimental design considerations are critical for studying this compound’s metabolic interactions?
- Stability Tests : Assess degradation under physiological pH (7.4) and temperature (37°C) via LC-MS. The nitro groups are prone to reduction in anaerobic conditions, forming amines that may confound results .
- Competitive Inhibition Studies : Use structural analogs (e.g., N-DNP-glycine ) to identify binding pockets in enzymes like aminotransferases.
- Isotopic Labeling : Incorporate ¹³C or ¹⁵N into the alanine backbone to track metabolic fate via NMR or mass spectrometry .
Q. How can advanced chromatographic techniques improve separation of this compound from complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
